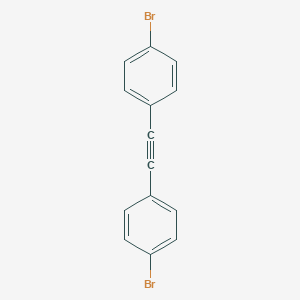

Bis(4-bromophenyl)acetylene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQGIJIHOXZMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392718 | |

| Record name | Bis(4-bromophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2789-89-1 | |

| Record name | Bis(4-bromophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Organic Synthesis

Bis(4-bromophenyl)acetylene has emerged as an important intermediate in the field of modern organic synthesis. chembk.com Its structure allows for a variety of chemical modifications, making it a valuable precursor for more complex molecules. The presence of two bromine atoms offers reactive sites for numerous cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Functionalized bisarylacetylenic compounds are recognized as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and molecular materials. scispace.com Palladium-catalyzed cross-coupling reactions, particularly Sonogashira coupling, are frequently employed to construct bisarylacetylene frameworks. scispace.com this compound, in this context, can be further functionalized by replacing the bromine atoms, thereby introducing new chemical entities onto the diarylacetylene core. This adaptability makes it a key component in building sophisticated molecular architectures. For instance, it is used as a reactant in the synthesis of specific ethynylarene analogs that function as selective fluorescent chemosensors. lookchem.comchemicalbook.com

Role As a Versatile Building Block in Chemical Transformations

The utility of Bis(4-bromophenyl)acetylene extends to its role as a versatile building block, primarily due to the reactivity of its bromine substituents and the structural rigidity of the acetylene (B1199291) bridge. cymitquimica.comcymitquimica.com These features allow it to be a foundational piece in the construction of larger, functional molecules and materials.

One of the key applications is in the synthesis of complex organic molecules and polymers. cymitquimica.comcymitquimica.com The bromine atoms can be substituted through various coupling reactions, enabling the extension of the molecular structure and the introduction of different functional groups. This has been demonstrated in the synthesis of bridged diarylacetylenes, where bromo-substituted precursors hold potential for creating polymeric analogs and hexaarylbenzene derivatives. nih.govacs.org These derivatives are of interest for applications in molecular electronics and nanotechnology. nih.govacs.org

Furthermore, this compound is utilized in the creation of advanced materials with specific properties. It serves as a starting material in Diels-Alder reactions to produce large, well-defined macromolecules like hexakis(4-bromophenyl)benzene. orgsyn.org It is also employed in the development of organic semiconductors and materials for optoelectronic devices. cymitquimica.comcymitquimica.com Research has shown its use in the hydrosilylation process to create thermally stable silsesquioxanes and in Diels-Alder cycloadditions for the π-expansion of perylenediimides, which are compounds with high potential for use in optoelectronics. acs.orgmdpi.com

Table 1: Applications of this compound as a Building Block

| Resulting Product/System | Synthetic Method | Application Area | Reference |

| Ethynylarene Analogs | Not specified | Fluorescent Chemosensors | lookchem.comchemicalbook.com |

| Hexakis(4-bromophenyl)benzene | Diels-Alder Reaction | Nanometer-size Macromolecules | orgsyn.org |

| Alkenyl-Functionalized Silsesquioxanes | Hydrosilylation | Hybrid Materials | acs.org |

| π-Expanded Perylenediimides | Diels-Alder Cycloaddition | Optoelectronic Devices | mdpi.com |

| Bridged Diarylacetylenes | Multi-step classical synthesis | Molecular Electronics, Nanotechnology | nih.govacs.org |

Historical Context of Diarylacetylenes in Materials Science

Established Synthetic Routes to this compound

The foundational methods for synthesizing this compound rely on the coupling of specific precursor molecules. These approaches are well-documented and form the basis for many advanced synthetic variations.

Precursor-Based Approaches

The synthesis of this compound is frequently achieved through the coupling of halo-aromatic precursors with an acetylene (B1199291) source. A common strategy involves the reaction of a compound containing both bromine and a more reactive halogen, such as iodine, on the phenyl ring. For instance, 1-bromo-4-iodobenzene (B50087) is a widely used precursor. scispace.comrsc.org This molecule can be coupled with an acetylene source, such as acetylene gas or an acetylene surrogate like trimethylsilyl (B98337) acetylene, to form the desired product. scispace.comrsc.org

Another significant precursor-based approach utilizes calcium carbide as a solid, stable, and safer source of acetylene. lookchem.comacs.org This method couples aryl halides with calcium carbide, often under catalytic conditions, providing a practical and efficient route to diarylethynes. lookchem.com The reaction between 1-bromo-4-iodobenzene and trimethylsilyl acetylene, facilitated by catalysts, proceeds by first forming an intermediate, which is then treated to yield the final this compound compound. rsc.org

| Precursor 1 | Precursor 2 | Common Catalyst System | Reference |

| 1-Bromo-4-iodobenzene | Acetylene Gas | Palladium-based catalyst | scispace.com |

| 1-Bromo-4-iodobenzene | Trimethylsilyl acetylene | Pd(PPh3)Cl2, CuI | rsc.org |

| Aryl Iodides | Calcium Carbide | Palladium catalyst | lookchem.com |

| 2-(2-Bromophenyl)benzimidazole | Calcium Carbide | Copper catalyst (CuI) | acs.org |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which uses mechanical force (such as in a ball mill) to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based methods. researchgate.netcardiff.ac.uk This technique has been successfully applied to the synthesis of diarylethynes, including this compound.

A notable mechanochemical method involves the reaction of aryl iodides with calcium carbide, which serves as the acetylene source, catalyzed by a palladium catalyst. lookchem.com This solvent-free, ball-milling approach is recognized for its efficiency and reduced environmental impact. lookchem.comresearchgate.net The mechanical action ensures intimate contact between the solid reactants, facilitating the reaction without the need for a solvent medium. cardiff.ac.ukhbni.ac.in

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern synthesis of this compound, with transition metals like palladium and copper playing pivotal roles. These catalysts enable highly efficient and selective bond formations.

Palladium-Catalyzed Synthetic Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are the most prominent methods for synthesizing this compound. scispace.comresearchgate.net These reactions typically involve the coupling of an aryl halide (like 1-bromo-4-iodobenzene) with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.orgjcsp.org.pk

Research has explored various palladium catalysts to optimize yield and reaction conditions. A study on the diarylation of acetylene gas with 4-iodophenol (B32979) demonstrated the superior performance of a heterogeneous nano-sized carbon ball (NCB) supported palladium catalyst (Pd(NO₃)₂-2H₂O-NCB) compared to other systems like Pd/C or homogeneous catalysts such as Pd(PPh₃)₄. scispace.com This heterogeneous catalyst not only provided excellent yields under mild conditions but also proved to be easily recoverable and reusable, contributing to greener chemical processes. scispace.com

The table below summarizes the optimization of reaction conditions for a model diarylation reaction using a palladium catalyst. scispace.com

| Pd Source | Base | Ligand (mol %) | Solvent | Yield (%) |

| Pd(NO₃)₂-2H₂O-NCB | Et₃N | none | Acetone | - |

| Pd(NO₃)₂-2H₂O-NCB | Et₃N | 20 | Acetone | 38 |

| Pd(NO₃)₂-2H₂O-NCB | Et₃N | 20 | Acetone:H₂O (3:1) | 68 |

| Pd(NO₃)₂-2H₂O | Et₃N | 20 | Acetone | 62 |

| Pd/C | Et₃N | 20 | Acetone | - |

| Pd(PPh₃)₄ | Et₃N | 20 | Acetone | 52 |

| Pd(NO₃)₂-2H₂O-NCB | DBU | 20 | Dioxane:H₂O (3:1) | 83 |

Copper-Assisted Synthetic Methods

Copper catalysts play a crucial dual role in the synthesis of diarylacetylenes. Most commonly, a copper(I) salt, such as copper(I) iodide (CuI), is used as a co-catalyst in palladium-catalyzed Sonogashira couplings. rsc.orgrsc.org The copper co-catalyst is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

Beyond its co-catalyst role, copper can also act as the primary catalyst in the homocoupling of terminal acetylenes (the Glaser-Hay coupling). A novel catalytic system based on copper(I) chloride (CuCl), tetramethylethylenediamine (TMEDA) as a base, and carbon tetrachloride (CCl₄) as an oxidant has been developed for the efficient dimerization of terminal acetylenes under mild conditions. mdpi.com Furthermore, copper-catalyzed methods have been employed for the synthesis of related structures using calcium carbide as the alkyne source, highlighting copper's versatility in C-C bond formation. acs.org

Exploration of Novel Synthetic Strategies and Efficiencies

The quest for more sustainable, efficient, and cost-effective methods for synthesizing this compound continues to drive innovation. Several novel strategies have emerged that address these goals.

One of the most significant advancements is the use of heterogeneous, reusable catalysts. The nano-sized carbon ball supported palladium catalyst is a prime example, offering high catalytic activity, mild reaction conditions, and the ability to be recycled, which minimizes waste. scispace.com

The use of calcium carbide as a solid, easy-to-handle, and inexpensive source of acetylene represents another key innovation. lookchem.comacs.org This approach avoids the hazards associated with handling acetylene gas and simplifies the reaction setup. When combined with mechanochemical techniques, such as solvent-free ball milling, the process becomes even more environmentally friendly and efficient. lookchem.comresearchgate.net

Microwave-assisted synthesis is another modern technique that has been applied to copper-catalyzed reactions, offering the potential to drastically reduce reaction times and improve yields for the formation of heterocyclic compounds and other C-N and C-O bond formations. nih.gov These novel approaches, focusing on reusable catalysts, safer reagents, and energy-efficient techniques, are shaping the future of this compound synthesis.

Polymer Chemistry and Macromolecular Architectures Involving Bis 4 Bromophenyl Acetylene

Polymerization Mechanisms

The polymerization of bis(4-bromophenyl)acetylene is primarily achieved through sophisticated catalytic processes that guide the formation of precise polymer architectures. These methods are foundational to harnessing the unique properties of the resulting macromolecules.

Transition Metal-Catalyzed Polymerization of Acetylene (B1199291) Derivatives

Transition metal catalysis is a cornerstone in the polymerization of acetylene derivatives like this compound. The Sonogashira cross-coupling reaction, which employs a palladium catalyst and a copper(I) co-catalyst, is a particularly powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. wikipedia.orgnih.gov This reaction is conducted under mild conditions, which allows for its use in the synthesis of complex molecules. wikipedia.org The reactivity of the halide in this process is crucial, with the order of reactivity being I > Br > Cl. This selectivity allows for controlled polymerization reactions. wikipedia.org

The mechanism of the copper-free Sonogashira reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, which activates the aryl halide. wikipedia.orglibretexts.org A separate Pd(II) mediated cycle activates the acetylene. wikipedia.org These activated species then undergo transmetallation and reductive elimination to form the disubstituted alkyne product and regenerate the Pd(0) catalyst. wikipedia.org Various palladium-phosphine complexes, such as Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, are commonly used, though research into more efficient catalysts is ongoing. libretexts.org

Click Polymerization Strategies for Advanced Architectures

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust tool for constructing both linear and hyperbranched polytriazoles. ust.hkrsc.org This method is valued for its high efficiency, mild reaction conditions, and selectivity, making it suitable for creating complex, functional polymers. ust.hknih.gov The resulting polytriazoles exhibit a range of unique functional properties, including luminescence and biodegradability. rsc.org

Beyond CuAAC, other click reactions involving thiols, such as thiol-yne additions, are also employed. These reactions are advantageous due to their metal-free nature and insensitivity to moisture and air. nih.govnih.gov Click chemistry provides a versatile platform for the post-polymerization modification of polymers, allowing for the introduction of various functional groups to tailor the material's properties for specific applications. ust.hknih.gov

Conjugated Polymer Synthesis utilizing this compound as a Monomer

This compound serves as a key monomer in the synthesis of conjugated polymers, particularly poly(p-phenyleneethynylene)s (PPEs). rsc.orgresearchgate.net These polymers are of significant interest for their applications in organic electronics and optoelectronics. The Sonogashira coupling reaction is a primary method for synthesizing PPEs, enabling the creation of polymers with extended π-conjugated systems. worldscientific.comrsc.org

The synthesis of chiral conjugated polybinaphthyls has been achieved through the Sonogashira polymerization of (R)-3,3′-diethynyl-2,2′-bisbutoxy-1,1′-binaphthyl with 1,2-di(4-bromophenyl)acetylene. worldscientific.com The resulting polymers exhibit strong blue fluorescence due to efficient energy migration along the rigid, conjugated backbone to the chiral binaphthyl units. worldscientific.com

Direct arylation polymerization (DArP) offers a more atom-economical and sustainable alternative to traditional cross-coupling methods for synthesizing conjugated polymers. researchgate.net This technique avoids the need for organometallic intermediates and cryogenic conditions. researchgate.net However, controlling the reaction conditions is crucial to prevent defects in the polymer structure, which can significantly impact the material's electronic and optical properties. researchgate.net

Hyperbranched and Dendritic Polymer Systems

The structure of this compound lends itself to the formation of hyperbranched and dendritic polymers, which are characterized by their highly branched, three-dimensional architectures. instras.compcz.pl These materials are synthesized through various methods, including the polycondensation of ABn-type monomers. researchgate.netdokumen.pub

For instance, hyperbranched conjugated polytriazoles have been synthesized via the Cu(I)-catalyzed click polymerization of a diazide and a tetrayne. ust.hk The periphery of these hyperbranched polymers can be decorated with functional groups through subsequent click reactions. ust.hk Similarly, hyperbranched poly(triphenylamine)s have been prepared through Suzuki coupling polycondensation of an AB2 monomer derived from tris(4-bromophenyl)amine. dokumen.pub These hyperbranched structures often exhibit good solubility in organic solvents and high thermal stability. ust.hkresearchgate.net

Structure-Property Relationships in this compound-Derived Polymeric Materials

Polymers with extended conjugated backbones, such as PPEs, typically exhibit strong fluorescence and are promising materials for light-emitting applications. worldscientific.com The introduction of bulky side groups onto the polymer backbone can influence the electronic delocalization and lead to a blue shift in the UV absorption spectra. researchgate.net

Hyperbranched polymers derived from this compound often display high thermal stability, with decomposition temperatures exceeding 340°C. ust.hk For example, a hyperbranched conjugated polytriazole exhibited a high char yield of 74.8% at 800°C. ust.hk These polymers can also show unique photophysical properties like aggregation-enhanced emission. ust.hk The glass transition temperatures (Tg) of these polymers can be quite high; for example, fluorene-containing conjugated polymers have shown a Tg of 93°C. researchgate.net

The electronic properties, such as the HOMO and LUMO energy levels, can be tuned by the specific monomer composition and polymer architecture. researchgate.net This tuning is critical for optimizing the performance of these materials in electronic devices.

Below is a table summarizing the structure-property relationships in selected polymers derived from this compound:

| Polymer Type | Synthesis Method | Key Structural Feature | Thermal Properties | Optical/Electronic Properties |

| Chiral Polybinaphthyl | Sonogashira Polymerization | Rigid, conjugated backbone with chiral binaphthyl units | - | Strong blue fluorescence worldscientific.com |

| Hyperbranched Conjugated Polytriazole | Click Polymerization | Highly branched, ethynyl-capped | Td > 340°C, High char yield (74.8%) ust.hk | Aggregation-enhanced emission ust.hk |

| Fluorene-containing Conjugated Polymer | Cyclopolymerization | Spiro-type fluorene (B118485) units | Tg = 93°C researchgate.net | HOMO = 5.8 eV, LUMO = 2.88 eV researchgate.net |

Advanced Materials Science Applications of Bis 4 Bromophenyl Acetylene Derivatives

Molecular Electronics and Devices

The pursuit of miniaturizing electronic components has driven research into using single molecules as functional electronic devices. Bis(4-bromophenyl)acetylene derivatives are key players in this field due to their tunable electronic properties and ability to form well-defined molecular structures.

Fabrication of Molecular Wires and Junctions

Molecular wires are fundamental components of molecular-scale circuits, designed to conduct electrical current from one point to another. The diarylacetylene core of this compound provides a conjugated pathway for electron transport, making its derivatives suitable candidates for molecular wires.

Researchers have synthesized novel biphenylethane-based wires for molecular electronics using unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes as key intermediates. researchgate.netrsc.org These intermediates were obtained from the corresponding tolane precursor, this compound, through selective hydrogenation. rsc.org The fabrication of molecular junctions, where a single molecule is connected to two electrodes, is a crucial step in building molecular electronic devices. researchgate.net The bromine atoms on the phenyl rings of this compound and its derivatives can be functionalized to create anchoring groups that facilitate the connection to metal electrodes. researchgate.net

Development of Molecular Diodes and Transistors

Molecular diodes, which allow current to flow in one direction, are essential for creating molecular-scale rectifiers. Theoretical models have predicted that introducing asymmetry into molecules can lead to diode-like behavior. rsc.org Unsymmetrically substituted derivatives of this compound have been synthesized to create single-molecule diodes with exceptional rectifying properties. researchgate.netrsc.org

Molecular field-effect transistors (FETs), which are key components for switching and amplification, have also been explored using derivatives of this compound. researchgate.net The ability to tune the electronic properties of these molecules through chemical modification allows for the development of both p-type (hole-transporting) and n-type (electron-transporting) materials, which are essential for creating complementary logic circuits.

Optoelectronic Materials

The unique photophysical properties of this compound derivatives make them highly attractive for applications in optoelectronic devices, which involve the interaction of light and electricity.

Application in Organic Light-Emitting Diodes (OLEDs) as Host Materials

In OLEDs, a host material forms a matrix for a guest emitter, facilitating charge transport and energy transfer to the emitter. The high triplet energy and good charge-transporting properties of materials derived from this compound make them suitable as host materials in phosphorescent OLEDs (PhOLEDs). lookchem.comscispace.com

For instance, a bipolar host material was synthesized from a derivative of this compound for use in blue and white PhOLEDs. scispace.com This material exhibited a high triplet energy level and demonstrated good performance, with a blue PhOLED device achieving a maximum external quantum efficiency of 11.0%. scispace.com The use of such host materials is crucial for achieving high-efficiency and long-lasting blue OLEDs, which remain a significant challenge in the field. nih.gov

Organic Semiconductors for Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are a key technology for flexible and low-cost electronics. nih.gov The performance of OTFTs is largely determined by the charge-carrier mobility of the organic semiconductor used. This compound serves as a building block for synthesizing organic semiconductors with desirable properties for OTFT applications. cymitquimica.com

The rigid and planar structure of the diarylacetylene core can promote intermolecular π-π stacking, which is beneficial for charge transport. By modifying the peripheral groups of this compound, researchers can tune the energy levels and molecular packing of the resulting materials to optimize their performance in OTFTs. For example, the introduction of specific functional groups can enhance the crystallinity of the organic thin film, leading to higher field-effect mobility. u-toyama.ac.jp

Photoluminescent Materials and Aggregation-Enhanced Emission (AEE)

Many organic luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. However, a class of molecules known as aggregation-enhanced emission (AEE) luminogens exhibit the opposite behavior, becoming more emissive upon aggregation. rsc.org This property is highly desirable for applications in solid-state lighting and sensing.

Derivatives of this compound have been incorporated into molecules that exhibit AEE. ust.hk For example, a hyperbranched polytriazole synthesized using a derivative of this compound showed enhanced luminescence in the aggregated state. ust.hk The restriction of intramolecular rotations in the aggregated state is a key mechanism behind the AEE phenomenon. acs.org The rigid structure of the acetylene (B1199291) unit in this compound contributes to this effect. The photoluminescence (PL) properties of these materials can be tuned by altering the chemical structure, leading to emissions across the visible spectrum. acs.org

| Application Area | Specific Application | Key Findings | Relevant Compounds |

| Molecular Electronics | Molecular Wires and Junctions | Derivatives used as key intermediates for single-molecule wires. researchgate.netrsc.org | Unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes |

| Molecular Diodes and Transistors | Asymmetric derivatives exhibit exceptional single-molecule diode behavior. researchgate.netrsc.org | Unsymmetrically substituted biphenylethane derivatives | |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Derivatives serve as host materials in high-efficiency blue and white PhOLEDs. lookchem.comscispace.com | Bipolar host materials derived from this compound |

| Organic Thin-Film Transistors (OTFTs) | Used as a building block for organic semiconductors with tunable properties. cymitquimica.com | Modified this compound derivatives | |

| Photoluminescent Materials | Incorporated into polymers exhibiting aggregation-enhanced emission (AEE). ust.hk | Hyperbranched polytriazoles |

Porous Organic Frameworks (POFs) and Related Network Structures

This compound and structurally related brominated aromatic compounds serve as critical building blocks in the synthesis of Porous Organic Frameworks (POFs), particularly a subclass known as Porous Aromatic Frameworks (PAFs). researchgate.nettudelft.nl These materials are characterized by their robust skeletons, high thermal and chemical stability, and permanent porosity, which arise from the strong carbon-carbon bonds formed during synthesis. researchgate.netacs.org The primary synthetic strategy involves irreversible cross-coupling reactions, such as Yamamoto and Suzuki coupling, where the bromine atoms of the precursor molecules act as reactive sites for polymerization. tudelft.nlacs.org

While specific examples detailing the use of this compound for POF synthesis are not as prevalent as for other multifunctional monomers, the principle is based on well-established organometallic chemistry. For instance, precursors like 1,3,5-tris(4-bromophenyl)benzene (B1296842) and tetrakis(4-bromophenyl)methane (B171993) are frequently used to create highly porous networks. acs.orgrsc.org In a typical Yamamoto-type coupling reaction, a nickel catalyst, often bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], is used to facilitate the homocoupling of the aryl bromide units, leading to the formation of an extended, three-dimensional, and highly porous aromatic framework. researchgate.net The resulting PAFs possess exceptionally high surface areas and are constructed from carbon-carbon-linked aromatic units, rendering them stable under harsh conditions. researchgate.net

The properties of the resulting POFs are highly dependent on the geometry of the monomer and the synthetic conditions. The rigid and linear nature of the acetylene linker in this compound makes it a potentially valuable component for constructing POFs with defined pore structures and high surface areas. The ability to functionalize the phenyl rings or the acetylene unit post-synthesis further expands the potential applications of these materials in gas storage, separation, and catalysis. acs.org The synthesis of high-surface-area PAFs is critically dependent on the purity of the brominated monomer and the precise control of reaction conditions. rsc.org

Table 1: Synthesis and Properties of Porous Aromatic Frameworks (PAFs) from Brominated Precursors

| Precursor Monomer | Coupling Reaction | Key Properties of Resulting Framework | Potential Applications |

| Tetrakis(4-bromophenyl)methane | Yamamoto C-C Coupling | High surface area (up to 6099 m²/g for Si-PAF), large pore volume, exceptional stability. researchgate.net | Hydrogen storage, gas separation. researchgate.netacs.org |

| 1,3,5-Tris(4-bromophenyl)benzene | Yamamoto C-C Coupling / Suzuki Coupling | Forms large-scale, single-layer porous covalent organic frameworks (pCOFs) on surfaces. tudelft.nlrsc.org | Catalysis, functional material platforms. tudelft.nl |

| General Brominated Aromatics | Yamamoto / Suzuki / Friedel-Crafts | Robust, high thermal and chemical stability, tunable porosity and functionality. researchgate.nettudelft.nlacs.org | Gas storage/separation, catalysis, ion extraction. tudelft.nlacs.org |

Graphyne Nanosheet Development

This compound, also referred to as 1,2-bis(4-bromophenyl)ethyne (DBPE), is a key molecular precursor in the bottom-up synthesis of graphyne and its derivatives, particularly graphyne molecular wires (GY MWs) and nanosheets. unipd.itresearchgate.net Graphynes are two-dimensional carbon allotropes, analogous to graphene, but containing both sp²- and sp-hybridized carbon atoms, which results in unique electronic, optical, and mechanical properties. researchgate.net

The development of graphyne structures from DBPE is often achieved through on-surface synthesis, a technique that provides atomic-level control over the final structure. unipd.itresearchgate.net In this process, DBPE molecules are deposited onto a metallic substrate, typically a silver surface like Ag(110), and then annealed. unipd.it The synthesis proceeds via a two-step Ullmann-like aryl halide homocoupling reaction:

Debromination and Organometallic Intermediate Formation: Upon heating, the carbon-bromine bonds in the DBPE molecules cleave. The resulting aryl radicals then react with the silver substrate to form organometallic intermediates. unipd.it

C-C Bond Formation: Further annealing promotes the coupling between these intermediates, forming robust C-C bonds and releasing the silver atoms. This results in the formation of long, linear polymeric chains known as graphyne molecular wires. unipd.it

A crucial aspect of this synthetic strategy is the role of the bromine atoms. After detaching from the precursor, the bromine atoms reside on the substrate surface and act as separating agents. unipd.it They help to direct the linear growth of the polymer chains and prevent unwanted side reactions, such as inter-wire cross-linking, which ensures the formation of highly ordered, dense arrays of graphyne wires. unipd.itresearchgate.net

Theoretical studies on diphenylacetylene-based graphyne (DPAG) nanosheets, which can be conceptualized as being formed from DBPE precursors, predict them to be structurally and dynamically stable two-dimensional materials. researchgate.net Density Functional Theory (DFT) calculations indicate that DPAG nanosheets are semiconductors with a significant bandgap, a property that contrasts with the zero-bandgap nature of graphene and is highly desirable for applications in nanoelectronics and optoelectronics. researchgate.netresearchgate.net

Table 2: Properties of Diphenylacetylene-Based Graphyne (DPAG) Nanosheet

| Property | Finding | Source |

| Precursor | 1,2-bis(4-bromophenyl)ethyne (DBPE) | unipd.itresearchgate.net |

| Synthesis Method | On-surface Ullmann-like aryl halide homocoupling on Ag(110) | unipd.itresearchgate.net |

| Structural Stability | Revealed to be a structurally stable 2D material based on cohesive energy calculations. | researchgate.net |

| Dynamic Stability | Confirmed by the absence of imaginary frequencies in phononic dispersion curves. | researchgate.net |

| Electronic Property | Predicted to be a semiconductor with a notable bandgap. | researchgate.netresearchgate.net |

| Potential Applications | Optoelectronic and nanoelectronic devices. | researchgate.net |

Supramolecular Chemistry and Non Covalent Interactions of Bis 4 Bromophenyl Acetylene

Self-Assembly Strategies and Molecular Organization

The self-assembly of bis(4-bromophenyl)acetylene into organized supramolecular structures is primarily driven by a combination of non-covalent interactions, including halogen bonding and π-π stacking interactions. The linear and rigid structure of the molecule facilitates the formation of well-ordered assemblies in the solid state.

In the context of related compounds, such as unsymmetrical bis(4-pyridyl)acetylene ligands, self-assembly can lead to the formation of discrete, isomeric supramolecular squares through a process of self-selection. This highlights the potential for this compound to form complex and well-defined architectures under appropriate conditions.

Halogen Bonding Interactions in Crystal Engineering

Halogen bonding is a key directional interaction in the crystal engineering of this compound. The bromine atoms on the phenyl rings act as halogen bond donors, capable of interacting with various halogen bond acceptors. This interaction is a powerful tool for controlling the assembly of molecules in the solid state, leading to the formation of predictable supramolecular synthons.

The nature of the halogen bonding in crystalline this compound can be diverse, including Br···Br, Br···π, and interactions with other Lewis basic sites. These interactions are highly directional and contribute significantly to the stability and structure of the resulting crystal lattice. In the broader context of crystal engineering, halogen bonds have been extensively utilized to construct two-dimensional supramolecular networks on solid surfaces.

Table 1: Potential Halogen Bonding Interactions in this compound Crystal Structures

| Donor Atom | Acceptor | Interaction Type | Typical Distance (Å) |

|---|---|---|---|

| Br | Br | Type I / Type II | 3.30 - 3.70 |

Note: The distances are generalized and can vary based on the specific crystalline environment.

Host-Guest Chemistry Applications

While specific examples of this compound in host-guest chemistry are not extensively documented, its structural characteristics suggest potential applications. The rigid, linear shape and the dimensions of the molecule make it a candidate for encapsulation as a guest within larger host molecules with complementary cavities, such as cyclophanes, calixarenes, or metal-organic cages.

Conversely, this compound could potentially act as a component of a larger host assembly. For instance, it could be incorporated into metal-organic frameworks (MOFs) or other porous crystalline materials. In such structures, the voids created by the assembly of these molecular building blocks could serve as hosts for smaller guest molecules, leading to applications in separation, storage, or sensing. The principles of host-guest chemistry rely on molecular recognition, where the host selectively binds to a specific guest based on size, shape, and chemical complementarity.

Crystal Engineering Principles and Network Formation

The principles of crystal engineering are central to understanding and controlling the solid-state architecture of this compound. By leveraging non-covalent interactions, it is possible to design and synthesize crystalline materials with desired structures and properties. The formation of extended networks in the crystalline state is a direct consequence of the interplay between halogen bonding and π-π stacking interactions.

The formation of supramolecular networks from this compound can be rationalized by considering the formation of robust supramolecular synthons. These are structural units within a crystal that are held together by strong and reliable non-covalent interactions. For this compound, a common synthon would likely involve halogen bonds between the bromine atoms of adjacent molecules, leading to the formation of linear or zigzag chains. These chains can then further assemble into 2D sheets or 3D networks through weaker interactions such as π-π stacking of the phenyl rings.

The study of related structures, such as co-crystals of bis(aryl)diacetylenes, demonstrates the power of halogen bonding in constructing multicomponent supramolecular assemblies and extended chains. This underscores the potential of this compound as a versatile building block in the field of crystal engineering for the rational design of functional solid-state materials.

Sensing and Chemosensing Applications of Bis 4 Bromophenyl Acetylene Derivatives

Design Principles for Fluorescent Chemosensors

The rational design of fluorescent chemosensors involves integrating a fluorophore (the signaling unit) with a receptor (the recognition site) that selectively binds a target analyte. The interaction between the receptor and the analyte must induce a measurable change in the fluorophore's emission properties. Bis(4-bromophenyl)acetylene derivatives are well-suited for this purpose, serving as the core fluorophore.

Key design principles include:

Fluorophore-Receptor Combination : The core structure, this compound, provides a rigid, conjugated π-electron system that can exhibit fluorescence. The sensing capability is introduced by chemically modifying this core, typically by replacing the bromine atoms with specific analyte-binding groups (receptors) through cross-coupling reactions like the Sonogashira coupling. wikipedia.org

Analyte Interaction : The receptor is designed to have a high affinity and selectivity for a specific target, such as a metal ion or proton. This interaction is intended to alter the electronic properties of the entire molecule.

Signal Transduction : The binding event must be communicated to the fluorophore to generate a signal. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). For instance, a receptor can be designed to quench fluorescence through PET in its unbound state. Upon binding the analyte, this quenching process is inhibited, leading to a "turn-on" fluorescent response. researchgate.net

Scaffold Rigidity : The rigid nature of the diphenylacetylene (B1204595) scaffold is advantageous. nih.gov It minimizes non-radiative decay pathways that can occur through molecular vibrations and rotations, often leading to higher quantum yields and more robust sensor performance. acs.org

Selective Detection Mechanisms for Metal Ions (e.g., Ni(II), Pd(II))

Derivatives of this compound can be engineered to selectively detect specific metal ions. The selectivity is achieved by incorporating chelating ligands that have a preferential binding affinity for the target ion.

The mechanism for metal ion detection typically involves the following steps:

Receptor Design : To detect ions like Ni(II) or Pd(II), the this compound scaffold can be functionalized with ligands containing soft donor atoms such as nitrogen or sulfur, which form stable coordination complexes with these transition metals. Examples of such ligands include pyridyl, bipyridyl, or amine groups. mtu.edu

Coordination and Chelation : When the sensor molecule is exposed to a solution containing the target metal ion, the ion coordinates with the donor atoms of the receptor. This binding event alters the electronic structure of the sensor.

Fluorescence Modulation : The coordination of the metal ion can significantly impact the fluorescence of the molecule. For example, paramagnetic ions like Ni(II) can quench fluorescence through energy or electron transfer mechanisms. Conversely, binding to a metal ion can increase the rigidity of the molecule, restricting intramolecular rotations and leading to an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CEF). acs.org

While specific chemosensors for Ni(II) or Pd(II) derived directly from this compound are not extensively documented in the reviewed literature, the principles of coordination chemistry suggest their feasibility. For instance, the synthesis of complexes like bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium demonstrates the strong affinity between palladium and N-heterocyclic ligands attached to a bromophenyl group, a principle applicable to sensor design. acs.org

"Turn-on" and "Turn-off" Fluorescent Chemosensor Responses

The response of a fluorescent chemosensor upon binding an analyte is typically categorized as either "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement). nih.gov Both mechanisms rely on the analyte modulating the photophysical properties of the fluorophore.

"Turn-off" Response : In a "turn-off" sensor, the fluorophore is highly emissive in its free state. Upon binding the analyte, the fluorescence is significantly reduced or quenched. rsc.org This quenching can occur through several mechanisms:

Photoinduced Electron Transfer (PET) : An electron is transferred from the excited fluorophore to the analyte-receptor complex, or vice versa, leading to non-radiative decay. researchgate.net

Energy Transfer : The analyte, particularly a paramagnetic metal ion, can provide a pathway for the excited fluorophore to relax to its ground state without emitting a photon.

Heavy Atom Effect : The presence of a heavy atom (like a transition metal) can promote intersystem crossing, populating the non-emissive triplet state and thus quenching fluorescence.

"Turn-on" Response : "Turn-on" sensors are designed to be minimally fluorescent in the absence of the analyte and become highly emissive upon binding. rsc.org This is often preferred for sensing applications as it produces a signal against a dark background, enhancing sensitivity. nih.gov Mechanisms include:

Inhibition of PET : A common strategy involves placing an electron-rich quenching group (like a tertiary amine) near the fluorophore. In the free sensor, PET from the quencher to the excited fluorophore prevents fluorescence. When the analyte binds to the receptor (often part of the quenching group), the electron-donating ability of the quencher is suppressed, PET is inhibited, and fluorescence is "turned on". researchgate.netrsc.org

Aggregation-Induced Emission (AIE) : In some designs, the fluorophore is non-emissive in solution due to free intramolecular rotation. The binding of an analyte can induce aggregation or restrict these rotations, blocking non-radiative decay pathways and causing a dramatic increase in fluorescence. acs.org

Intramolecular Charge Transfer (ICT) Disruption : The addition of an analyte can disrupt a non-radiative ICT state, restoring fluorescence. For example, a cyanide ion can add to an electron-withdrawing group on a phenylacetylene (B144264) derivative, breaking the conjugation and inhibiting the ICT process, which results in a "turn-on" signal. rsc.org

| Response Type | Common Mechanism | Description | Advantage |

|---|---|---|---|

| Turn-on | Inhibition of Photoinduced Electron Transfer (PET) | Analyte binding stops a quenching pathway, causing fluorescence to appear. | High sensitivity due to low background signal. |

| Turn-on | Aggregation-Induced Emission (AIE) | Analyte induces aggregation that restricts molecular motion, activating fluorescence. | Useful for sensing in aggregate-forming systems. |

| Turn-off | Photoinduced Electron Transfer (PET) | Analyte binding initiates a quenching pathway, causing fluorescence to disappear. | Simple design possibilities. |

| Turn-off | Förster Resonance Energy Transfer (FRET) | Energy is transferred from the excited fluorophore to the analyte-receptor complex, quenching the emission. | Sensitive to distance changes between donor and acceptor. |

pH-Responsive Sensing Applications

Fluorescent pH sensors can be developed by functionalizing the this compound scaffold with acidic or basic moieties. The fluorescence output of such molecules becomes dependent on the proton concentration (pH) of the medium.

The underlying principle involves the protonation or deprotonation of a functional group attached to the fluorophore, which alters its electronic characteristics. For example, attaching a group like an amine (-NH2) or a phenol (B47542) (-OH) to the aromatic rings of the tolane structure introduces pH sensitivity.

In acidic conditions, an amine group becomes protonated (-NH3+), which significantly changes its electron-donating ability.

In basic conditions, a phenolic proton can be removed (-O-), transforming the group into a much stronger electron donor.

These changes in the electronic nature of the substituent affect the ICT character of the molecule. If the protonation/deprotonation event modulates an ICT pathway, it can lead to a distinct change in the fluorescence color or intensity, allowing for the ratiometric or absolute measurement of pH. wikipedia.orgnih.gov While specific pH sensors based on this compound are not prominent, the principles have been demonstrated in other rigid fluorescent molecules. nih.gov

Gas Sensing Applications for Porous Structures

The rigid, linear structure of this compound makes it an excellent building block for the synthesis of porous organic polymers (POPs), such as Porous Aromatic Frameworks (PAFs) or Conjugated Microporous Polymers (CMPs). nih.govacs.orgresearchgate.net These materials are characterized by high surface areas, permanent porosity, and exceptional stability, making them ideal candidates for gas storage and sensing applications. rsc.orgrsc.org

The synthesis of these porous structures often utilizes palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. nih.gov this compound can be polymerized with multi-topic ethynyl-functionalized monomers to create a 3D cross-linked network. The resulting porous material possesses a high density of π-conjugated systems and precisely defined pores.

For gas sensing, these porous frameworks offer several advantages:

High Surface Area : The large surface area allows for the efficient adsorption of gas molecules, concentrating the analyte within the material. mdpi.com

Selective Adsorption : The pore chemistry of the framework can be tailored by choosing specific monomers to create preferential binding sites for certain gas molecules. For example, frameworks can be designed for the selective adsorption of acetylene (B1199291) over ethylene. nih.govsemanticscholar.org

Fluorescence Quenching/Enhancement : If the polymer framework is fluorescent, as many conjugated polymers are, the adsorption of guest gas molecules can quench or enhance the fluorescence. nih.gov Electron-deficient analytes like nitroaromatics or iodine can act as quenchers for electron-rich polymer frameworks. This change in fluorescence intensity can be correlated to the concentration of the gas, forming the basis of a highly sensitive sensor. rsc.org

| Polymer Type | Key Monomers | Synthesis Reaction | Target Application | Sensing Mechanism |

|---|---|---|---|---|

| Porous Aromatic Framework (PAF) | Tetrahedral building blocks (e.g., tetrakis(4-ethynylphenyl)methane) and linear linkers (e.g., 1,4-dibromobenzene) | Sonogashira Coupling | Acetylene/Ethylene Separation | Selective Adsorption |

| Conjugated Microporous Polymer (CMP) | Biphenylene-based monomers and ethynyl (B1212043) comonomers | Sonogashira-Hagihara Coupling | CO2 Adsorption, Nitroaromatic Detection | Adsorption & Fluorescence Quenching |

| Pyrazine-containing CMP | Pyrazine derivatives (e.g., DTPAPz) and cross-linkers (e.g., TCT) | Friedel-Crafts Reaction | Iodine Vapor Sensing | Adsorption & Fluorescence Quenching |

Computational and Theoretical Chemistry Studies on Bis 4 Bromophenyl Acetylene

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Bis(4-bromophenyl)acetylene, DFT calculations are instrumental in determining its optimized molecular geometry. These calculations typically predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

In a typical DFT study of a diarylacetylene like this compound, the geometry is optimized to find the lowest energy conformation. This would provide data on:

C-C bond lengths: within the phenyl rings, the acetylene (B1199291) linker, and the bond connecting the phenyl group to the acetylene.

C-H bond lengths: of the aromatic hydrogens.

C-Br bond length: connecting the bromine atom to the phenyl ring.

Bond angles: defining the geometry of the phenyl rings and the linear acetylene unit.

Dihedral angles: describing the relative orientation of the two bromophenyl rings. For diarylacetylenes, the molecule is often found to be largely planar, but computational studies can reveal slight torsional angles.

Interactive Data Table: Computed Properties for this compound

| Property | Value |

| Molecular Formula | C₁₄H₈Br₂ |

| Molecular Weight | 336.02 g/mol |

| Exact Mass | 333.89928 Da |

| XLogP3-AA | 5.3 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 244 |

Note: This data is sourced from computational predictions available on PubChem and is not from a specific peer-reviewed DFT study. nih.gov

Electronic Structure Analysis and HOMO-LUMO Gap Determination

The electronic structure of a molecule is fundamental to its chemical reactivity and optical properties. DFT calculations are also employed to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized.

For this compound, the HOMO is expected to be distributed over the π-system of the diphenylacetylene (B1204595) core, while the LUMO would also be a π-type orbital. The bromine substituents, being electron-withdrawing, are expected to influence the energies of these orbitals. While a specific study detailing the HOMO and LUMO energy values for this compound is not available, studies on similar halogenated compounds often report these values to correlate with their electronic and optical properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT calculations provide information on a static, optimized structure, MD simulations can explore the conformational landscape of a molecule over time at a given temperature.

For a relatively rigid molecule like this compound, MD simulations could be used to study the rotational dynamics of the two bromophenyl rings around the acetylene axis. This can provide insights into the conformational flexibility and the most populated conformations in different environments (e.g., in a vacuum or in a solvent). The simulation would track the trajectories of all atoms, allowing for the analysis of how intermolecular and intramolecular forces influence the molecule's shape and movement. However, there are currently no specific molecular dynamics simulation studies published for this compound.

Prediction of Reactivity and Potential Applications

The data obtained from DFT calculations, particularly the frontier molecular orbitals, can be used to predict the reactivity of this compound. The distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Electrophilic Attack: Regions with high HOMO density are more susceptible to attack by electrophiles.

Nucleophilic Attack: Regions with high LUMO density are more prone to attack by nucleophiles.

Furthermore, the HOMO-LUMO gap can be correlated with the molecule's potential as a building block for organic electronic materials. Molecules with tunable HOMO-LUMO gaps are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the bromine atoms in this compound also makes it a versatile precursor in cross-coupling reactions for the synthesis of more complex conjugated systems, and computational studies can help in predicting the outcomes of such reactions.

Spectroscopic Characterization Techniques in Research on Bis 4 Bromophenyl Acetylene

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For Bis(4-bromophenyl)acetylene, IR spectroscopy is expected to show characteristic absorption bands for C-H stretching and bending of the aromatic rings, C-Br stretching, and potentially the C≡C triple bond stretch. The C≡C stretch in symmetrically substituted acetylenes like this compound can be weak or absent in the IR spectrum due to the lack of a change in dipole moment during the vibration.

Conversely, the C≡C stretching vibration is typically strong and easily observable in the Raman spectrum due to the significant change in polarizability during the vibration. Publicly available spectral databases indicate that both Fourier Transform Infrared (FTIR) and Fourier Transform (FT) Raman spectra have been recorded for this compound. nih.gov However, specific vibrational frequencies from research literature were not available in the searched sources.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₄H₈Br₂), the molecular mass is approximately 336 u. A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Due to the presence of two bromine atoms in the molecule, the mass spectrum will exhibit a characteristic triplet for the molecular ion (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. This pattern provides definitive confirmation of the presence of two bromine atoms. While spectral databases note the availability of Gas Chromatography-Mass Spectrometry (GC-MS) data, a detailed analysis of the fragmentation pattern was not found in the reviewed literature. nih.gov

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the wavelengths of light that a molecule absorbs as electrons are promoted to higher energy orbitals. This is particularly useful for compounds with conjugated π-systems, such as the diphenylacetylene (B1204595) core of this compound. The extent of conjugation influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Fluorescence spectroscopy measures the light emitted as electrons in excited states relax back to the ground state. Not all molecules that absorb UV-Vis light are fluorescent; many lose the absorbed energy through non-radiative pathways. For those that do fluoresce, the emission spectrum provides information about the electronic structure of the excited state.

Despite the relevance of these techniques for characterizing conjugated systems, specific experimental data regarding the UV-Vis absorption maxima or the fluorescence properties of this compound were not found in the surveyed scientific literature.

Synchrotron Radiation Photoemission Spectroscopy (SRPES) for Surface Studies

Synchrotron Radiation Photoemission Spectroscopy (SRPES) is a highly sensitive surface science technique used to investigate the electronic structure and chemical composition of the surface of materials. It utilizes high-intensity X-rays from a synchrotron source to eject core and valence electrons from a sample, and by analyzing the kinetic energy of these electrons, one can determine their binding energies. This provides information on the elemental composition, chemical states, and valence band structure of the material's surface.

This technique is typically applied to solid-state materials, thin films, and adsorbates on surfaces. A search of the scientific literature did not yield any studies where SRPES was used to investigate this compound. Such studies would likely involve the compound being deposited as a thin film on a substrate to probe its surface properties or its interaction with the substrate.

Future Directions and Emerging Research Areas

Integration in Nanoscale Electronic Devices

The distinct linear and rigid structure of bis(4-bromophenyl)acetylene makes it an excellent candidate for molecular-scale electronic components. Researchers are actively exploring its use as a "molecular wire," a fundamental element in the construction of nanoscale circuits. The core of this potential lies in its conjugated pi-system, which spans the length of the molecule, facilitating the movement of electrons.

A critical feature of this compound is the presence of bromine atoms at either end. These atoms act as strategic connection points, or "alligator clips," allowing the molecule to be anchored between metal electrodes (like gold) to form a single-molecule junction. This precise placement is essential for studying and utilizing its electrical conductivity. Current research is focused on understanding how charge is transported through these single-molecule devices and how the interface between the molecule and the metal contacts influences its electronic behavior. The ability to functionalize the bromine sites offers a pathway to fine-tune the electronic properties of the molecule, potentially leading to the development of molecular-scale resistors, switches, and transistors.

Table 1: Key Properties of this compound for Nanoelectronics

| Property | Description | Relevance to Nanoelectronics |

|---|---|---|

| Molecular Formula | C₁₄H₈Br₂ nih.govfishersci.comfishersci.pt | Defines the basic atomic composition. |

| Molecular Weight | 336.03 g/mol fishersci.comfishersci.ptfishersci.com | Influences physical properties and handling. |

| Structure | Linear, rigid rod-like geometry | Ideal for bridging nano-gap electrodes and forming stable molecular wires. |

| Conjugation | Extended π-electron system | Provides a pathway for efficient charge transport along the molecular backbone. |

| Functional Groups | Two terminal bromine atoms | Serve as anchor points for covalent attachment to metal surfaces (electrodes). |

Green Chemistry Approaches in Synthesis and Functionalization

As the demand for advanced materials grows, so does the need for environmentally responsible manufacturing processes. In the synthesis of this compound and its derivatives, the focus is shifting towards "green chemistry" principles to minimize waste and avoid harsh reaction conditions.

The traditional method for synthesizing diarylacetylenes is the Sonogashira cross-coupling reaction. vander-lingen.nlnih.govrsc.org While effective, the classic Sonogashira reaction often requires a copper co-catalyst, which can lead to undesirable side reactions and toxic waste. vander-lingen.nl A significant area of emerging research is the development of copper-free Sonogashira reactions. vander-lingen.nlnih.govnih.govacs.org These improved methods typically use sophisticated palladium catalysts that are highly efficient, allowing the reaction to proceed under milder conditions and without the need for copper. nih.govacs.org Researchers are also exploring the use of greener solvents, such as water, and developing catalytic systems that can be recovered and reused, further reducing the environmental impact. nih.gov These advancements are crucial for making the production of this compound and related materials more sustainable and economically viable.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Parameter | Traditional Sonogashira Coupling | Emerging Green Approaches |

|---|---|---|

| Catalyst System | Palladium complex with a copper co-catalyst vander-lingen.nl | Copper-free systems, often using advanced palladium precatalysts acs.org |

| Base | Typically an amine base vander-lingen.nl | Amine-free conditions are being developed nih.gov |

| Solvent | Often organic solvents | Use of more environmentally benign solvents like water or 1,4-dioxane. nih.govnih.gov |

| Byproducts | Risk of homocoupling (Glaser coupling) due to copper. vander-lingen.nl | Reduced side reactions and metallic waste. |

| Efficiency | Generally effective but can require harsh conditions. | High yields under milder, often room-temperature, conditions. nih.govacs.org |

Tailored Functionalization for Specific Advanced Material Applications

The true versatility of this compound lies in its potential for tailored functionalization. The bromine atoms are not just anchor points for nanoelectronics; they are highly versatile chemical handles that can be replaced with a wide array of other functional groups through well-established chemical reactions like cross-coupling. This capability allows scientists to precisely engineer the molecule's properties for specific applications.

By strategically attaching different chemical moieties, researchers can fine-tune the electronic, optical, and physical characteristics of the core bis(phenyl)acetylene structure. For example, adding electron-donating or electron-withdrawing groups can alter the molecule's light-absorbing and emitting properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, this compound can serve as a rigid monomer for the synthesis of advanced polymers. nih.gov By linking these units together, materials with high thermal stability and defined porous structures can be created, which are of interest for gas storage, separation, and catalysis. This "bottom-up" approach to material design, starting with a well-defined molecular building block, is a powerful strategy for creating next-generation materials with precisely controlled functions.

Table 3: Examples of Functionalization and Potential Applications

| Functional Group Replacing Bromine | Modified Property | Potential Application Area |

|---|---|---|

| Alkyl or Aryl Groups | Increased solubility, modified packing in solid-state | Organic semiconductors, printable electronics |

| Thiol or Amine Groups | Enhanced binding to specific surfaces | Chemical sensors, molecular junctions |

| Fluorinated Groups | Altered electronic levels, improved stability | Organic field-effect transistors (OFETs) |

| Extended π-Conjugated Systems | Modified optical absorption/emission spectra | Organic photovoltaics (OPVs), OLEDs |

| Polymerization via Acetylene (B1199291) Groups | Formation of rigid, microporous networks | Gas separation membranes, heterogeneous catalysis |

Q & A

Q. What are the recommended synthetic pathways for Bis(4-bromophenyl)acetylene, and how can purity be optimized?

this compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling between 4-bromophenylacetylene derivatives and aryl halides. Key steps include:

- Catalyst Selection : Use Pd(PPh₃)₄/CuI systems under inert atmospheres to minimize side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity. Monitor purity via TLC and confirm using HPLC .

- Yield Optimization : Adjust stoichiometric ratios (1:1.2 aryl halide to acetylene) and reaction temperatures (60–80°C) to suppress homocoupling byproducts .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all procedures to avoid inhalation of volatile byproducts .

- Waste Disposal : Collect organic waste in halogenated solvent containers and neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before disposal .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for potential halogen toxicity .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show singlet peaks for acetylene protons (δ 2.8–3.2 ppm) and aromatic protons (δ 7.3–7.6 ppm). ¹³C NMR confirms sp-hybridized carbons (~80–90 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should exhibit molecular ion peaks at m/z 333.87 (M+H⁺) with isotopic patterns matching bromine .

- Elemental Analysis : Carbon and bromine percentages should align with theoretical values (C: 43.30%, Br: 47.90%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO). This predicts regioselectivity in Diels-Alder reactions .

- Transition State Analysis : Identify energy barriers for [2+2] vs. [4+2] pathways using QM/MM simulations in COMSOL Multiphysics. Compare activation energies to experimental kinetics data .

- Solvent Effects : Incorporate PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize charge-separated intermediates .

Q. What experimental designs address discrepancies in reported melting points for this compound?

- Controlled Crystallization : Recrystallize samples from toluene/hexane mixtures at varying cooling rates (0.1–1.0°C/min) to isolate polymorphs. Characterize using DSC and XRD to correlate thermal behavior with crystal packing .

- Impurity Profiling : Perform GC-MS to detect trace aryl bromide byproducts (<0.5%) that may depress melting points. Compare with ultrapure samples synthesized via double recrystallization .

Q. How can factorial design optimize polymerization conditions for this compound-derived materials?

- Variables : Test catalyst loading (0.5–2.0 mol%), monomer concentration (0.1–0.5 M), and temperature (60–100°C) in a 2³ factorial design .

- Response Metrics : Monitor molecular weight (GPC) and thermal stability (TGA). ANOVA analysis identifies temperature as the most significant factor (p < 0.05) .

- Interaction Effects : Use response surface methodology (RSM) to model non-linear relationships between catalyst and monomer concentration, maximizing yield (>85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.